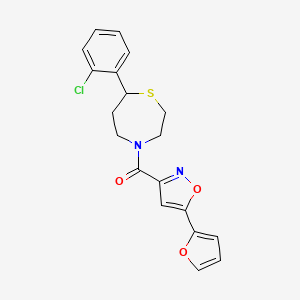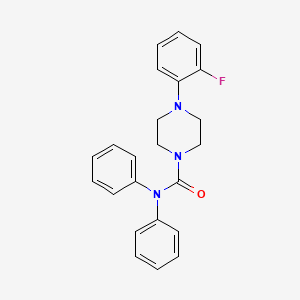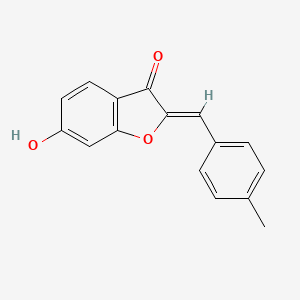![molecular formula C18H26N2O4 B2928984 N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351658-55-3](/img/structure/B2928984.png)
N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a carboxamide derivative with a spiro[5.5]undecane core structure. The spiro[5.5]undecane core is a bicyclic system with two rings of five and five atoms sharing a single atom . The compound also contains a methoxyphenethyl group, which is a common moiety in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the carboxamide group and the methoxyphenethyl group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学的研究の応用
Chiral Separation and Configuration Determination
Chiral spirocyclic compounds, including structures similar to N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, have garnered attention due to their potential in pharmaceuticals as active ingredients or catalysts. A study demonstrated the synthesis of related spiro compounds and the successful development of a High-Performance Liquid Chromatography (HPLC) method for resolving their enantiomers on a chiral column. The specific optical rotation and configurations of R or S enantiomers were determined, underscoring the importance of chiral separation in drug development and synthesis of active pharmaceutical ingredients (Liang, Guo, Liu, & Wei, 2008).
Advanced Synthesis Techniques
The novel synthesis methods for creating derivatives of spirocyclic compounds include the Prins cascade cyclization process, which has been applied to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This method represents the first instance of creating spiromorpholinotetrahydropyran derivatives via Prins bicyclization, highlighting innovative approaches to synthesizing complex molecular structures that could serve as intermediates in producing bioactive substances (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Structural Analysis through Crystallography
Single crystal X-ray diffraction analysis offers deep insights into the molecular structure of related spirocyclic compounds, showcasing how substituents influence the overall conformation. Such studies provide valuable data for designing molecules with desired properties, including pharmaceutical applications, by understanding the spatial arrangement and potential interactions of different functional groups (Kirillov, Melekhin, & Aliev, 2010).
Polymer Science Applications
Spirocyclic compounds have been utilized in the synthesis of novel polymers, demonstrating the versatility of these structures beyond pharmaceuticals. Research into condensation polymers from related spirocyclic structures has led to the development of linear poly(amide-acetals) susceptible to crosslinking, producing insoluble, infusible solids with strong adhesion properties. This application underscores the potential of spirocyclic compounds in creating new materials with specific mechanical and chemical properties (Pryde, Moore, Teeter, & Cowan, 1962).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-22-16-5-3-15(4-6-16)7-10-19-17(21)20-11-8-18(9-12-20)23-13-2-14-24-18/h3-6H,2,7-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCWYIGGHRXAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-6-azaspiro[2.6]non-6-ene](/img/structure/B2928902.png)
![2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2928903.png)


![6-(4-Methylpyrazol-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2928910.png)


![5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole](/img/structure/B2928913.png)
![2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid](/img/structure/B2928915.png)


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2928922.png)
